molecular formula C25H18Cl3N3O3S B2639952 methyl 5-[(4-chlorophenyl)sulfanyl]-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 400077-38-5

methyl 5-[(4-chlorophenyl)sulfanyl]-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No. B2639952
CAS RN: 400077-38-5
M. Wt: 546.85
InChI Key: UYFAQMYGJINJIJ-IPPBACCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(4-chlorophenyl)sulfanyl]-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C25H18Cl3N3O3S and its molecular weight is 546.85. The purity is usually 95%.
BenchChem offers high-quality methyl 5-[(4-chlorophenyl)sulfanyl]-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-[(4-chlorophenyl)sulfanyl]-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure

A series of novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group have been synthesized. The compounds exhibit promising herbicidal and insecticidal activities, demonstrating the potential utility of these compounds in agricultural applications. The crystal structure of a related compound containing the arylsulfonyl moiety is also reported, highlighting the importance of structural analysis in understanding the activity of these compounds (Wang et al., 2015).

Biological Activity

The synthesized compounds have shown to possess good antimicrobial and antioxidant activity, as evaluated by various assays. These findings indicate the potential of these compounds in the development of new antimicrobial and antioxidant agents, underscoring the versatility of this chemical structure in pharmaceutical research (Umesha et al., 2009).

Molecular Structure Analysis

Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized and its structure confirmed by various spectral analyses. The compound's structure exhibits intramolecular hydrogen bonds contributing to structural stability, and its antimicrobial activities have been studied for pharmacological importance. Furthermore, Hirshfeld surface analysis reveals the nature of molecular interactions, providing insight into how these interactions may influence biological activity (Achutha et al., 2017).

Anticancer and Antimicrobial Agents

Novel pyrazole derivatives have been synthesized and characterized, showing significant antimicrobial and anticancer activity. This highlights the compound's potential as a basis for developing new treatments, emphasizing the importance of structural modifications to enhance biological activity (Hafez et al., 2016).

properties

IUPAC Name

methyl 5-(4-chlorophenyl)sulfanyl-4-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl3N3O3S/c1-33-25(32)23-21(14-29-34-15-16-7-8-18(27)13-22(16)28)24(35-20-11-9-17(26)10-12-20)31(30-23)19-5-3-2-4-6-19/h2-14H,15H2,1H3/b29-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFAQMYGJINJIJ-IPPBACCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1C=NOCC2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NN(C(=C1/C=N/OCC2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-[(4-chlorophenyl)sulfanyl]-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.